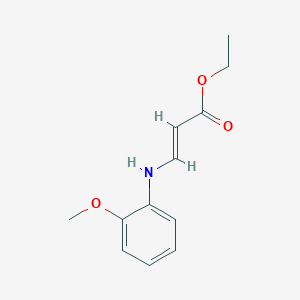
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is an organic compound that belongs to the class of acrylates This compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and an amino group attached to an acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate typically involves the reaction of ethyl acrylate with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of the amino group on the acrylate. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
作用機序
The mechanism of action of Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved in these interactions depend on the specific application and the biological context.
類似化合物との比較
Similar Compounds
Ethyl (E)-3-((2-hydroxyphenyl)amino)acrylate: Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl (E)-3-((2-chlorophenyl)amino)acrylate: Contains a chlorine atom instead of a methoxy group.
Ethyl (E)-3-((2-nitrophenyl)amino)acrylate: Features a nitro group in place of the methoxy group.
Uniqueness
Ethyl (E)-3-((2-methoxyphenyl)amino)acrylate is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role in the desired chemical or biological activity.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
ethyl (E)-3-(2-methoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(14)8-9-13-10-6-4-5-7-11(10)15-2/h4-9,13H,3H2,1-2H3/b9-8+ |
InChIキー |
ZIRYOGLCZHVMAQ-CMDGGOBGSA-N |
異性体SMILES |
CCOC(=O)/C=C/NC1=CC=CC=C1OC |
正規SMILES |
CCOC(=O)C=CNC1=CC=CC=C1OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)


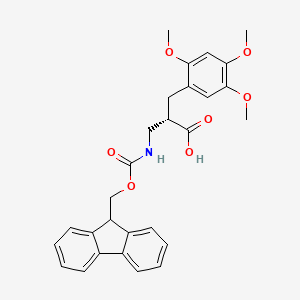
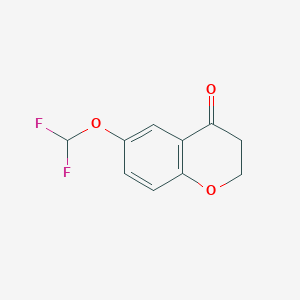

![5-(Difluoromethyl)-1H-pyrrolo[3,2-B]pyridine](/img/structure/B12961041.png)
![7-Bromo-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12961044.png)
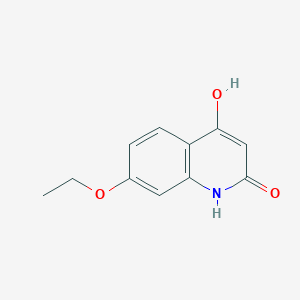
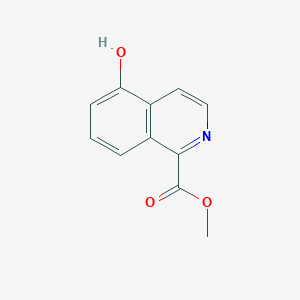
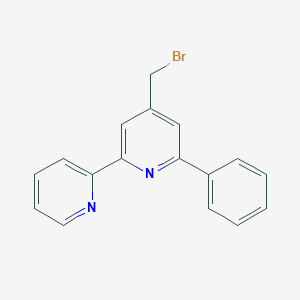
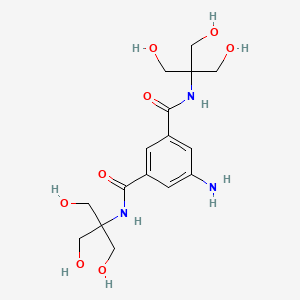
![3-Chloro-1H-thieno[3,2-c]pyrazole](/img/structure/B12961061.png)
![3-(4-(Trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carbaldehyde](/img/structure/B12961064.png)
